molecular formula C22H15NO2 B2361350 (3E)-3-phenacylidene-2-phenylisoindol-1-one CAS No. 143647-64-7

(3E)-3-phenacylidene-2-phenylisoindol-1-one

Cat. No.: B2361350
CAS No.: 143647-64-7
M. Wt: 325.367
InChI Key: HNPPNMLFHDBYPJ-HMMYKYKNSA-N
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Description

(3E)-3-phenacylidene-2-phenylisoindol-1-one is an organic compound characterized by its unique structure, which includes a phenacylidene group and a phenylisoindol-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-phenacylidene-2-phenylisoindol-1-one typically involves the condensation of 2-phenylisoindol-1-one with a phenacylidene precursor under specific reaction conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the phenacylidene group is introduced to the isoindol-1-one core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-phenacylidene-2-phenylisoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenacylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound with hydrogenated phenacylidene groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(3E)-3-phenacylidene-2-phenylisoindol-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-phenacylidene-2-phenylisoindol-1-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-phenacylidene-2-phenylisoindol-1-one: A geometric isomer with different spatial arrangement of the phenacylidene group.

    2-phenylisoindol-1-one: The core structure without the phenacylidene group.

    Phenacylidene derivatives: Compounds with similar phenacylidene groups but different core structures.

Uniqueness

(3E)-3-phenacylidene-2-phenylisoindol-1-one is unique due to its specific geometric configuration and the presence of both phenacylidene and phenylisoindol-1-one groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3E)-3-phenacylidene-2-phenylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-21(16-9-3-1-4-10-16)15-20-18-13-7-8-14-19(18)22(25)23(20)17-11-5-2-6-12-17/h1-15H/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPPNMLFHDBYPJ-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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